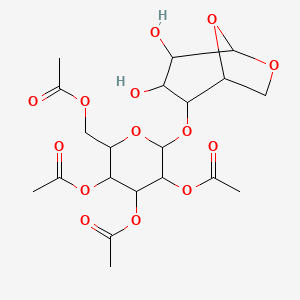

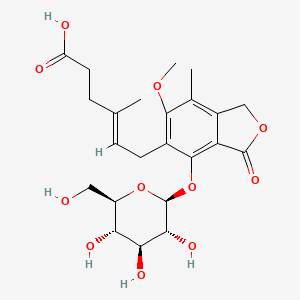

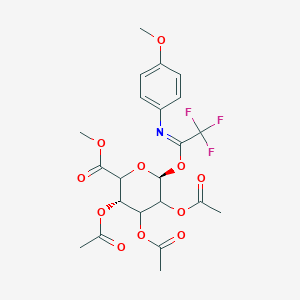

2,3,4-三乙酰基-D-葡萄糖吡喃糖醛酸甲酯 1-(N-4-甲氧基苯基)-2,2,2-三氟乙酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar molecules often involves multiple steps, including the protection of hydroxyl groups, activation of glycosyl donors, and selective glycosidic bond formation. For instance, Jegge and Lehmann (1984) described the synthesis of a modified oligosaccharide by transacetalation and subsequent removal of blocking groups, showcasing a methodology that might be analogous to the synthesis of the compound (Jegge & Lehmann, 1984).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed analysis techniques such as X-ray crystallography. The structure elucidation provides insights into the stereochemistry and conformational preferences of the molecule, which are essential for understanding its reactivity and interactions with other biomolecules. For example, the crystal structure of a related compound, "p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside," was determined, offering a glimpse into the structural aspects of similar compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chemical reactions involving such molecules typically aim at modifying the glycosidic unit or adding functional groups to the molecule. The reactivity can be influenced by the protecting groups used, the nature of the glycosidic bond, and the presence of substituents on the aromatic ring. Kowalska and Pedersen (2020) discussed the synthesis and reactivity of glycosyl N-(ortho-methoxyphenyl)trifluoroacetimidates, highlighting the selective formation of glycosidic bonds, which is relevant to the chemical behavior of our compound of interest (Kowalska & Pedersen, 2020).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity can significantly affect the compound's applicability in synthesis. Polymorphism, for instance, plays a crucial role in the physical characteristics and stability of chemical compounds. Hayes et al. (2013) investigated the polymorphism of a glycoside donor, which is relevant to understanding the physical properties of similar glycosidic compounds (Hayes et al., 2013).

科学研究应用

透明质酸相关糖类的合成:Blatter 和 Jacquinet (1996 年) 报道了使用与 2,3,4-三乙酰基-D-葡萄糖吡喃糖醛酸甲酯 1-(N-4-甲氧基苯基)-2,2,2-三氟乙酰亚胺 相似的衍生物合成透明质酸相关糖类。这项工作突出了该化合物在合成复杂碳水化合物中的用途 (Blatter & Jacquinet, 1996).

神经节苷脂合成:刘向鹏、彭伟和李英霞 (2010 年) 在 GM3 三糖的合成中使用了相关的化合物,GM3 三糖是 GM3 全合成的关键中间体 (刘向鹏、彭伟和李英霞,2010 年).

用于 β-苯基葡萄糖醛酸酯的三芳基甲基反应:Badman、Green 和 Voyle (1990 年) 报道了在三芳基甲基反应中使用 2,3,4-三-O-乙酰基-D-葡萄糖吡喃醛酸甲酯,这是一种适用于合成 β-苯基葡萄糖醛酸酯的方法,证明了类似化合物在有机合成中的多功能性 (Badman, Green, & Voyle, 1990).

用于蛋白质相互作用研究的修饰寡糖:Jegge 和 Lehmann (1984 年) 合成了一种修饰寡糖,可用于研究碳水化合物与多位点蛋白质的相互作用,展示了该化合物在生化研究中的相关性 (Jegge & Lehmann, 1984).

异黄酮葡萄糖醛酸酯的合成:Al-Maharik 和 Botting (2006 年) 使用了类似的 N-(4-甲氧基苯基)-三氟乙酰亚胺葡萄糖醛酸供体来合成异黄酮 7-葡萄糖醛酸酯,这是膳食异黄酮的主要代谢产物,表明该化合物在药物化学中的作用 (Al-Maharik & Botting, 2006).

属性

IUPAC Name |

methyl (3S,6S)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)20(36-17(15)19(30)32-5)37-21(22(23,24)25)26-13-6-8-14(31-4)9-7-13/h6-9,15-18,20H,1-5H3/t15-,16?,17?,18?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXPVUNZDHHOM-ZONUDWDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。